molecular formula C26H26ClN3O3 B12304890 (1S)-1-(chloromethyl)-3-{5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl}-1H,2H,3H-benzo[e]indol-5-ol

(1S)-1-(chloromethyl)-3-{5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl}-1H,2H,3H-benzo[e]indol-5-ol

Cat. No.: B12304890
M. Wt: 464.0 g/mol
InChI Key: JRGWJJXUVWWGDA-UHFFFAOYSA-N
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Description

Duocarmycin DM free base is a potent DNA minor-groove alkylator known for its anticancer properties. It is a synthetic analogue of the natural product duocarmycin, which was originally isolated from the bacterium Streptomyces. The compound is characterized by its unique curved indole structure and a spirocyclopropylcyclohexadienone electrophile, which contribute to its high cytotoxicity against cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Duocarmycin DM free base involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indole core, introduction of the spirocyclopropylcyclohexadienone moiety, and final functionalization to achieve the desired structure. Typical reaction conditions involve the use of strong bases, protecting groups, and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of Duocarmycin DM free base is scaled up from laboratory synthesis, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Duocarmycin DM free base undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be further functionalized for specific applications .

Scientific Research Applications

Duocarmycin DM free base has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying DNA alkylation and minor-groove binding.

    Biology: Investigated for its effects on cellular processes and DNA interactions.

    Medicine: Explored as a potential anticancer agent, particularly in the form of antibody-drug conjugates (ADCs) for targeted therapy.

    Industry: Utilized in the development of new pharmaceuticals and biotechnological tools

Mechanism of Action

Duocarmycin DM free base exerts its effects by binding to the minor groove of DNA and forming covalent bonds with adenine residues. This alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s high potency is attributed to its ability to selectively target cancer cells while sparing normal cells .

Comparison with Similar Compounds

Uniqueness: Duocarmycin DM free base stands out due to its unique spirocyclopropylcyclohexadienone electrophile, which enhances its DNA-binding affinity and cytotoxicity. Additionally, its synthetic accessibility and potential for modification make it a versatile tool in scientific research and drug development .

Properties

Molecular Formula

C26H26ClN3O3

Molecular Weight

464.0 g/mol

IUPAC Name

[1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-[5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl]methanone

InChI

InChI=1S/C26H26ClN3O3/c1-29(2)9-10-33-18-7-8-21-16(11-18)12-22(28-21)26(32)30-15-17(14-27)25-20-6-4-3-5-19(20)24(31)13-23(25)30/h3-8,11-13,17,28,31H,9-10,14-15H2,1-2H3

InChI Key

JRGWJJXUVWWGDA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl

Origin of Product

United States

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